molecular formula C6H9FN4 B071418 N2-Ethyl-6-fluoropyrimidine-2,4-diamine CAS No. 165258-69-5

N2-Ethyl-6-fluoropyrimidine-2,4-diamine

Cat. No. B071418
CAS RN: 165258-69-5
M. Wt: 156.16 g/mol
InChI Key: UIBIGSQXWYSSDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N2-Ethyl-6-fluoropyrimidine-2,4-diamine is a chemical compound that has gained attention in recent years due to its potential use in scientific research. This compound is a pyrimidine derivative that has been synthesized and studied for its various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N2-Ethyl-6-fluoropyrimidine-2,4-diamine is not fully understood. However, it is believed that this compound may act by inhibiting enzymes involved in DNA synthesis and repair. This inhibition may lead to DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
N2-Ethyl-6-fluoropyrimidine-2,4-diamine has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of certain cancer cell lines, and has been studied as a potential anti-cancer agent. Additionally, N2-Ethyl-6-fluoropyrimidine-2,4-diamine has been shown to induce DNA damage and cell death in cancer cells. However, further research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using N2-Ethyl-6-fluoropyrimidine-2,4-diamine in lab experiments is its potential as a tool in the study of DNA repair mechanisms. Additionally, this compound has been shown to have activity against certain cancer cell lines, making it a potential anti-cancer agent. However, one limitation of using N2-Ethyl-6-fluoropyrimidine-2,4-diamine in lab experiments is its limited availability and high cost.

Future Directions

There are several future directions for the study of N2-Ethyl-6-fluoropyrimidine-2,4-diamine. One direction is the further study of its potential as an anti-cancer agent. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound. Finally, the synthesis of analogs of N2-Ethyl-6-fluoropyrimidine-2,4-diamine may lead to the discovery of compounds with improved activity and reduced toxicity.

Synthesis Methods

N2-Ethyl-6-fluoropyrimidine-2,4-diamine can be synthesized through a multi-step process. The first step involves the reaction of 5-fluoro-2-nitropyridine with ethylamine in the presence of a catalyst. This reaction produces N2-Ethyl-5-fluoropyridine-2,4-diamine. The second step involves the reaction of N2-Ethyl-5-fluoropyridine-2,4-diamine with hydrochloric acid and sodium nitrite, which produces N2-Ethyl-6-fluoropyrimidine-2,4-diamine.

Scientific Research Applications

N2-Ethyl-6-fluoropyrimidine-2,4-diamine has been studied for its potential use in scientific research. This compound has been shown to have activity against certain cancer cell lines, and has been studied as a potential anti-cancer agent. Additionally, N2-Ethyl-6-fluoropyrimidine-2,4-diamine has been studied for its potential use as a tool in the study of DNA repair mechanisms.

properties

CAS RN

165258-69-5

Product Name

N2-Ethyl-6-fluoropyrimidine-2,4-diamine

Molecular Formula

C6H9FN4

Molecular Weight

156.16 g/mol

IUPAC Name

2-N-ethyl-6-fluoropyrimidine-2,4-diamine

InChI

InChI=1S/C6H9FN4/c1-2-9-6-10-4(7)3-5(8)11-6/h3H,2H2,1H3,(H3,8,9,10,11)

InChI Key

UIBIGSQXWYSSDH-UHFFFAOYSA-N

SMILES

CCNC1=NC(=CC(=N1)F)N

Canonical SMILES

CCNC1=NC(=CC(=N1)F)N

synonyms

2,4-Pyrimidinediamine,N2-ethyl-6-fluoro-(9CI)

Origin of Product

United States

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